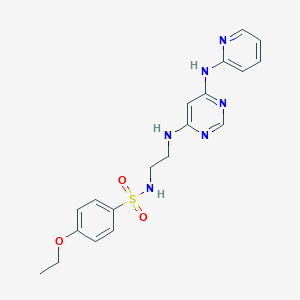
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Formation
The compound 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide has been explored in various studies for its role in chemical syntheses and the formation of other compounds. For example, Perkins et al. (2003) discussed its use in the annulation of heterocyclic compounds, highlighting its potential in creating diverse molecular structures (Perkins et al., 2003). Similarly, Moskvina et al. (2015) demonstrated its utility in the condensation reactions leading to the formation of isoflavones and various heterocycles (Moskvina et al., 2015).
Radiotracer Development for PET Imaging
Katoch-Rouse and Horti (2003) explored the synthesis of a derivative of this compound for use as a radiotracer in positron emission tomography (PET) imaging. This research is significant for the development of diagnostic tools in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
Crystallography and Structural Analysis
The compound has also been a subject of interest in crystallography and structural analysis. Quiroga et al. (1999) conducted studies on pyrazolo[3,4-b]pyridines related to this compound, providing insights into their crystal structures and chemical behavior (Quiroga et al., 1999). Al-Hourani et al. (2015) further investigated the crystal structure of tetrazole derivatives, contributing to the understanding of molecular interactions and stability (Al-Hourani et al., 2015).
Biochemical Applications
In the biochemical domain, Viji et al. (2020) analyzed a similar compound for its antimicrobial and anticancer properties, using quantum chemical calculations and molecular docking studies. This research underscores the potential pharmaceutical applications of such compounds (Viji et al., 2020).
Potential Antidepressant Properties
Palaska et al. (2001) investigated the antidepressant activities of pyrazoline derivatives related to this compound, providing a foundation for future research in neuropsychopharmacology (Palaska et al., 2001).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJJVFCCCOBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)


![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)


![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)
![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)




